REACTION_SMILES
|
[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[ClH:1].[c:2]1(-[c:8]2[cH:9][c:10]([NH:14][C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[n:11][cH:12][cH:13]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1(-[c:8]2[cH:9][c:10]([NH2:14])[n:11][cH:12][cH:13]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(-c2ccccc2)ccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |